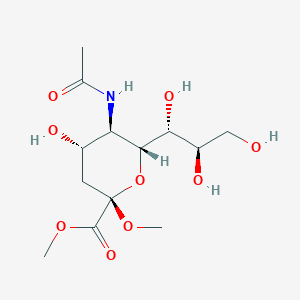

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester

Vue d'ensemble

Description

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester: is a derivative of sialic acid, a family of nine-carbon sugars that play crucial roles in biological processes. This compound is particularly significant in the field of biomedicine due to its involvement in various cellular interactions and its potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester typically involves the methylation of N-acetylneuraminic acid. The process begins with the protection of hydroxyl groups, followed by selective methylation at the 2-O position. The final step involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods ensure high purity and yield, making the compound suitable for pharmaceutical and research applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Biotechnology

Role in Enzyme Assays and Sialylation Studies

2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester serves as a substrate in enzyme assays, facilitating the study of sialylation processes. Sialylation is critical for cell signaling, immune responses, and the modulation of protein interactions.

| Application | Description | Reference |

|---|---|---|

| Enzyme Assays | Used to investigate sialyltransferase activity | |

| Cell Signaling | Helps elucidate mechanisms of cell communication |

Pharmaceutical Development

Synthesis of Glycoproteins and Vaccines

This compound is instrumental in the synthesis of glycoproteins and glycolipids, which are essential components in drug formulation and vaccine development. Its antiviral properties make it particularly valuable in targeting viral infections, including influenza.

| Application | Description | Reference |

|---|---|---|

| Glycoprotein Synthesis | Essential for creating therapeutic proteins | |

| Vaccine Development | Key ingredient in formulating vaccines against viruses |

Diagnostic Tools

Development of Assays for Disease Detection

2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is utilized in developing diagnostic assays that leverage its biochemical properties to enhance accuracy and reliability in medical testing.

Food Industry

Flavor Enhancement and Preservation

In the food industry, this compound acts as a flavor enhancer and preservative, improving the shelf life and taste of various products while ensuring safety and quality.

| Application | Description | Reference |

|---|---|---|

| Flavor Enhancer | Enhances taste profiles of food products | |

| Preservative | Extends shelf life while maintaining quality |

Cosmetics

Skin Hydration and Moisturizing Properties

In cosmetics, 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester is incorporated into skincare formulations due to its moisturizing properties, contributing to enhanced skin hydration and overall appearance.

Case Study 1: Antiviral Activity

A study investigated the efficacy of 2-O-Methyl-β-D-N-acetylneuraminic acid methyl ester as an antiviral agent against influenza viruses. The results indicated significant inhibition of viral replication, highlighting its potential as a therapeutic agent in antiviral drug development.

Case Study 2: Glycoprotein Synthesis

Research demonstrated the successful use of this compound in synthesizing glycoproteins that exhibited enhanced stability and bioactivity, paving the way for novel therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets, such as viral neuraminidases. By mimicking natural sialic acids, the compound can inhibit the activity of these enzymes, thereby preventing the release of viral particles from infected cells. This inhibition disrupts the viral life cycle and reduces the spread of infection.

Comparaison Avec Des Composés Similaires

- N-Acetylneuraminic acid methyl ester

- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester

Comparison: Compared to N-Acetylneuraminic acid methyl ester, 2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester has a methyl group at the 2-O position, which can influence its reactivity and biological activity. The presence of this methyl group can enhance its stability and make it a more effective inhibitor of viral neuraminidases.

Activité Biologique

2-O-Methyl-b-D-N-acetylneuraminic acid methyl ester (2-O-Me-NAc) is a derivative of sialic acid, a family of nine-carbon sugars that play critical roles in various biological processes, including cellular recognition, signaling, and viral interactions. This compound has gained attention for its potential therapeutic applications, particularly in the realm of antiviral drug development.

The primary biological activity of 2-O-Me-NAc involves its interaction with viral hemagglutinins, particularly from influenza viruses. The compound binds to these proteins, inhibiting their ability to facilitate viral entry into host cells. This action is crucial for preventing influenza virus infectivity.

Table 1: Interaction with Hemagglutinin

| Virus Type | Hemagglutinin Variant | Dissociation Constant (mM) | Biological Effect |

|---|---|---|---|

| Influenza A | H1N1 | ~1.5 | Inhibition of viral infectivity |

| Influenza B | B/Lee | ~1.8 | Inhibition of viral infectivity |

2-O-Me-NAc exhibits various biochemical properties that enhance its utility in research and medicine:

- Binding Affinity : The compound has a high affinity for sialic acid-binding proteins, which facilitates its role as an inhibitor.

- Stability : The methylation at the 2-O position increases the stability of the molecule, making it less susceptible to enzymatic degradation compared to its non-methylated counterparts.

Cellular Effects

Sialic acids, including 2-O-Me-NAc, are integral to cellular recognition events and play a role in modulating immune responses. They are found on the surface of cells and influence various biological processes:

- Cell Recognition : Sialic acids help in distinguishing self from non-self entities, which is vital for immune system function.

- Viral Pathogenesis : By mimicking natural sialic acids, 2-O-Me-NAc can interfere with viral mechanisms that exploit these sugars for entry into host cells.

Research Findings

Recent studies have highlighted the significance of 2-O-Me-NAc in antiviral research:

- Inhibition of Influenza Virus : Research indicates that 2-O-Me-NAc can effectively inhibit influenza virus replication in vitro by blocking hemagglutinin interactions with host cell receptors.

- Potential as a Therapeutic Agent : The compound is being explored as a scaffold for designing novel antiviral agents targeting sialic acid pathways.

- Impact on RNA Interactions : A study showed that modifications similar to those found in 2-O-Me-NAc can affect RNA-protein interactions, which are critical for gene silencing mechanisms .

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of 2-O-Me-NAc demonstrated that it significantly reduced viral load in infected cell cultures when administered at specific concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

Case Study 2: Synthesis and Applications

The synthesis of 2-O-Me-NAc involves selective methylation techniques that yield high-purity compounds suitable for pharmaceutical applications. This compound serves as a precursor in developing more complex sialic acid analogs aimed at modulating biological processes related to cell signaling and immune responses .

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO9/c1-6(16)14-9-7(17)4-13(22-3,12(20)21-2)23-11(9)10(19)8(18)5-15/h7-11,15,17-19H,4-5H2,1-3H3,(H,14,16)/t7-,8+,9+,10+,11+,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTJXQQVMKZKQA-GRRZBWEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.